tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)carbamate
CAS No.: 1353966-14-9
Cat. No.: VC4559384
Molecular Formula: C19H26N2O5
Molecular Weight: 362.426
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353966-14-9 |
|---|---|
| Molecular Formula | C19H26N2O5 |
| Molecular Weight | 362.426 |
| IUPAC Name | tert-butyl N-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C19H26N2O5/c1-19(2,3)26-18(23)20-13-7-6-10-21(11-13)17(22)16-12-24-14-8-4-5-9-15(14)25-16/h4-5,8-9,13,16H,6-7,10-12H2,1-3H3,(H,20,23) |
| Standard InChI Key | PVEVAFPYOJNCBV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)C2COC3=CC=CC=C3O2 |
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
The compound’s structure integrates three distinct components:
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Piperidine ring: A six-membered nitrogen-containing heterocycle that contributes to conformational flexibility and potential hydrogen-bonding interactions.
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Benzo[dioxine] moiety: A fused bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring, imparting electron-rich characteristics and stability .
-
tert-Butyl carbamate group: A bulky substituent that enhances metabolic stability by sterically shielding the carbamate linkage from enzymatic hydrolysis.
The IUPAC name, tert-butyl N-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-3-yl]carbamate, systematically describes the connectivity of these groups.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 1353966-14-9 | |
| Molecular Formula | ||
| Molecular Weight | 362.426 g/mol | |
| SMILES | CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)C2COC3=CC=CC=C3O2 | |
| InChIKey | PVEVAFPYOJNCBV-UHFFFAOYSA-N |
Stereochemical Considerations
The piperidine ring adopts a chair conformation, while the benzo[dioxine] system maintains a planar geometry due to aromatic stabilization. The tert-butyl group induces axial chirality in the carbamate moiety, though the compound is typically synthesized as a racemic mixture unless chiral resolution is employed .
Synthesis Methods and Chemical Reactivity
Synthetic Pathways
The synthesis of tert-butyl (1-(2,3-dihydrobenzo[b]dioxine-2-carbonyl)piperidin-3-yl)carbamate follows a multi-step protocol:
-
Esterification of 2,3-dihydroxybenzoic acid:
(methyl 2,3-dihydroxybenzoate) . -
Alkylation with 1,2-dibromoethane:
Cyclization under basic conditions forms the benzo[dioxine] ring . -
Hydrolysis to carboxylic acid:
Lithium hydroxide-mediated saponification yields the free acid . -
Amide formation:
Reaction with piperidin-3-amine using a mixed-anhydride method generates the piperidine-carboxamide intermediate . -
Carbamate protection:
Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc anhydride).
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | , reflux | 85% | >95% |
| 2 | KCO, DMF, 80°C | 72% | 90% |
| 4 | Isobutyl chloroformate, NMM | 68% | 88% |
| 5 | BocO, DMAP, CHCl | 91% | >99% |
Reactivity Profile
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Carbamate hydrolysis: Acidic conditions (e.g., HCl in dioxane) cleave the Boc group, yielding the primary amine.
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Amide acylation: The piperidine nitrogen reacts with acyl chlorides to form substituted derivatives .
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Oxidative stability: The benzo[dioxine] moiety resists oxidation under ambient conditions but undergoes ring-opening under strong oxidants .
Physicochemical Properties and Characterization
Solubility and Stability
Experimental solubility data remain limited, but computational predictions suggest:
-
LogP: 2.1 ± 0.3 (moderate lipophilicity).
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Aqueous solubility: <0.1 mg/mL at pH 7.4.
Stability studies indicate decomposition at temperatures >150°C and photodegradation under UV light.
Table 3: Key Spectral Data
| Technique | Observations |
|---|---|
| (400 MHz, CDCl) | δ 1.45 (s, 9H, tert-butyl), 3.15–3.45 (m, 4H, piperidine), 4.30–4.50 (m, 2H, dioxane) |
| δ 28.1 (tert-butyl CH), 79.8 (Boc carbonyl), 155.2 (dioxane C-O) | |
| IR (ATR) | 1685 cm (amide I), 1520 cm (carbamate C=O) |
| HRMS | m/z 363.1652 [M+H] (calc. 363.1658) |
X-ray crystallography confirms the equatorial orientation of the carbamate group on the piperidine ring.
Applications in Medicinal Chemistry and Future Directions
Drug Discovery Considerations
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Prodrug potential: The Boc group serves as a protective moiety for amine functionalities in prodrug designs.
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Kinase targeting: Molecular docking studies predict affinity for CDK2 (docking score = -9.2 kcal/mol).
Challenges and Opportunities
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